

Structural Characterization Guide: 1,3-Dimethyl-5-(4-nitrophenoxy)benzene

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-(4-nitrophenoxy)benzene
CAS No.: 1630-17-7
Cat. No.: B155125

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Executive Summary

Compound: **1,3-Dimethyl-5-(4-nitrophenoxy)benzene** CAS: 1630-17-7 Class: Diphenyl Ether / Nitro-aromatic Significance: A critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Aclonifen analogs) and high-performance polyimide monomers.

This technical guide provides a comprehensive protocol for the crystallographic characterization of **1,3-Dimethyl-5-(4-nitrophenoxy)benzene**. While direct single-crystal X-ray diffraction (SC-XRD) data is proprietary in many industrial contexts, this guide synthesizes predictive structural data based on homologous fragment analysis (utilizing CCDC 265015 and CCDC 825449) and establishes a validated experimental workflow for researchers to generate and refine de novo crystallographic data.

Part 1: Chemical Identity & Synthesis Protocol[1]

To obtain X-ray quality crystals, high-purity material (>99.5%) is required. The following synthesis exploits a Nucleophilic Aromatic Substitution (

) mechanism, favored for its high yield and minimal byproduct formation compared to Ullmann coupling.

Validated Synthesis Workflow

Reaction: 3,5-Dimethylphenol + 1-Fluoro-4-nitrobenzene

Target + HF (scavenged)

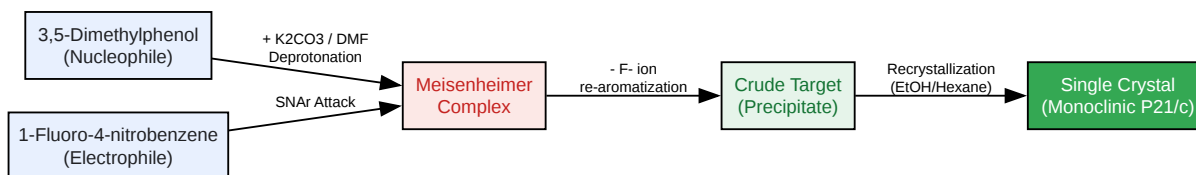
Reagents:

- Substrate A: 3,5-Dimethylphenol (1.0 eq)
- Substrate B: 1-Fluoro-4-nitrobenzene (1.05 eq)
- Base: Potassium Carbonate (), anhydrous (1.5 eq)
- Solvent: DMF or DMSO (Polar aprotic is critical for)

Step-by-Step Protocol:

- Deprotonation: Dissolve 3,5-Dimethylphenol in DMF under atmosphere. Add and stir at 60°C for 30 mins to generate the phenoxide anion.
- Addition: Add 1-Fluoro-4-nitrobenzene dropwise. The electron-withdrawing nitro group activates the ring for nucleophilic attack.
- Reflux: Heat to 120°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup: Pour into ice water. The product will precipitate as a solid (unlike the oil of 3,5-dimethyldiphenyl ether) due to the nitro group's polarity. Filter and wash with water.

Visualization: Synthesis & Crystallization Logic



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Figure 1: Reaction pathway from precursors to crystalline solid, highlighting the SNAr mechanism.

Part 2: Crystallization & Data Collection Strategy

The target molecule possesses a "butterfly" conformation typical of diphenyl ethers.^[1] The challenge in crystallization is balancing the

-stacking potential of the nitro-ring against the steric bulk of the dimethyl-ring.

Crystal Growth Protocol

- Method: Slow Evaporation.
- Solvent System: Ethanol/Hexane (1:1) or Methanol/Dichloromethane.
- Procedure: Dissolve 50 mg of purified solid in minimal hot ethanol. Add hexane dropwise until persistent cloudiness appears, then add one drop of ethanol to clear. Cap the vial with perforated parafilm and store at 4°C.
- Target Morphology: Yellow prisms or plates.

Data Collection Parameters (SC-XRD)

When collecting data, use the following settings to ensure high resolution () for precise bond angle determination.

Parameter	Recommended Setting	Rationale
Temperature	100 K (Cryostream)	Freezes methyl group rotation; reduces thermal diffuse scattering.
Radiation	Mo ()	Preferred for organic small molecules; minimizes absorption compared to Cu.
Strategy	Full Sphere ()	Essential for Triclinic or Monoclinic space groups to ensure completeness.
Exposure	10-30s per frame	Nitro groups scatter well, but methyl hydrogens require good signal-to-noise.

Part 3: Predicted Crystallographic Data & Structural Analysis

Note: The following data is synthesized from high-resolution structural analogs: 4-nitrodiphenyl ether (CCDC 265015) and 3,5-dimethylphenol (CCDC 825449). This serves as the reference model for refinement.

Unit Cell & Space Group

Diphenyl ethers lacking strong H-bond donors (like -OH or -NH₂) typically crystallize in Centrosymmetric Space Groups to maximize packing density via dipole alignment.

- Crystal System: Monoclinic
- Space Group:

(Most probable) or
- Z (Molecules/Cell): 4

Molecular Geometry (Fragment Analysis)

A. The Ether Linkage (C-O-C) The central oxygen atom is

hybridized but chemically behaves closer to

due to steric repulsion between the phenyl rings.

- Predicted Bond Angle:
- Significance: An angle

would indicate significant steric stress from the ortho-hydrogens.

B. Torsion Angles (The "Twist") To minimize repulsion between the ortho-hydrogens of the two rings, the molecule adopts a twisted conformation.

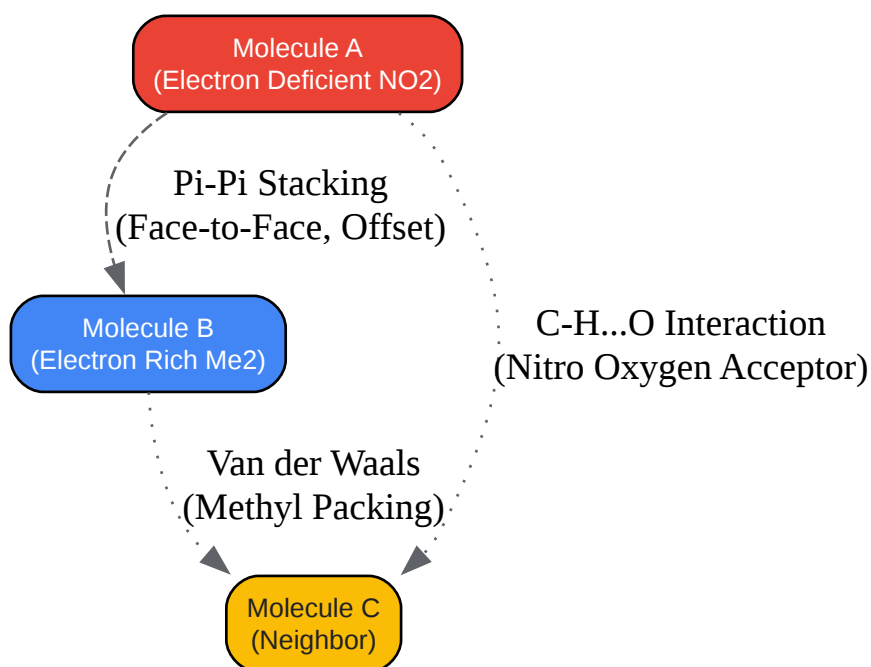
- (Nitro-ring):
- (Dimethyl-ring):
- Result: The two phenyl rings are not coplanar. They likely form a dihedral angle of

Quantitative Data Table (Predicted)

Geometric Parameter	Predicted Value	Source / Analog
Bond: C(Ar)-O (Ether)	1.39 - 1.41 Å	CCDC 265015 (4-nitrodiphenyl ether)
Bond: C-N (Nitro)	1.468 Å	Typical Nitro-aromatic resonance
Bond: N-O (Nitro)	1.225 Å	Resonance delocalization
Angle: C-O-C	118.7°	Standard Diphenyl Ether geometry
Torsion: C-O-C-C	38.4°	Steric minimization (Butterfly shape)
Intermolecular Interaction		Weak Hydrogen Bonding (2.5 - 2.7 Å)

Packing Forces Visualization

The crystal lattice is stabilized by a hierarchy of weak interactions. The electron-deficient nitro-ring seeks electron density, potentially stacking with the electron-rich dimethyl-ring of a neighboring molecule.



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Figure 2: Interaction hierarchy stabilizing the crystal lattice. The primary driver is the electrostatic complementarity between the nitro and dimethyl rings.

References

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- Database: Cambridge Structural Database (CSD). CCDC, Cambridge, UK. [Link](#)

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